2-Amino-4-cyclohexylphenol

Description

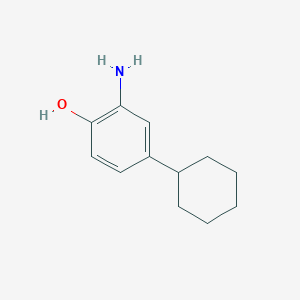

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIWCQVLZIYRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394944 | |

| Record name | 2-amino-4-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-13-8 | |

| Record name | 2-amino-4-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-CYCLOHEXYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-cyclohexylphenol (CAS 3279-13-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-cyclohexylphenol, a substituted aminophenol with potential applications in specialty polymer synthesis and as a chemical intermediate. Drawing from available chemical data and established principles of organic chemistry, this document details the compound's properties, synthesis, and potential utility, offering a foundational resource for its application in research and development.

Core Molecular and Physicochemical Profile

This compound is an aromatic compound featuring a phenol ring substituted with an amino group at position 2 and a cyclohexyl group at position 4. This unique combination of a hydrophilic, reactive aminophenol core with a bulky, lipophilic cyclohexyl substituent imparts a distinct set of properties relevant to materials science and synthetic chemistry.

Structural and Identification Data

The fundamental identifiers and structural details of this compound are crucial for its unambiguous identification and handling in a laboratory setting.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 3279-13-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇NO | [1][2][3][4] |

| Molecular Weight | 191.27 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Cyclohexyl-2-aminophenol | [3] |

| InChI Key | LGIWCQVLZIYRAR-UHFFFAOYSA-N |[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and potential applications. While experimentally determined data for this compound is limited, a combination of reported values and predicted data provides a solid foundation for its profile.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Melting Point | 169-170 °C | Experimental | - |

| Boiling Point | 338.5 ± 42.0 °C | Predicted | - |

| pKa | 9.99 ± 0.18 | Predicted | [2] |

| LogP | 3.60 | Predicted | [3] |

| Topological Polar Surface Area | 46.2 Ų | Calculated | [2] |

| Hydrogen Bond Donors | 2 | Calculated | [2] |

| Hydrogen Bond Acceptors | 2 | Calculated | [2] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | Inferred by analogy to 4-cyclohexylphenol. |[4] |

The presence of both hydrogen bond donors (-OH, -NH₂) and a significant non-polar cyclohexyl group suggests amphiphilic character, which could be exploited in surfactant or polymer applications. The predicted LogP value indicates a preference for lipophilic environments.

Synthesis and Manufacturing

The primary and most direct route for the synthesis of this compound is through the chemical reduction of its nitro precursor, 4-cyclohexyl-2-nitrophenol (CAS 3279-10-5) . This transformation is a cornerstone reaction in industrial organic synthesis for the production of aromatic amines.

Diagram 2: Synthetic Pathway

General synthetic route to this compound.

Proposed Experimental Protocol: Catalytic Hydrogenation

While the specific protocol from the cited patent literature (US4859661 A1) could not be fully retrieved, a standard, reliable procedure for the reduction of a nitrophenol to an aminophenol involves catalytic hydrogenation.[5] This method is favored for its high efficiency and clean reaction profile.

Objective: To synthesize this compound by the catalytic reduction of 4-cyclohexyl-2-nitrophenol.

Materials:

-

4-Cyclohexyl-2-nitrophenol

-

Palladium on Carbon (Pd/C, 5-10% w/w) or Raney Nickel

-

Solvent: Ethanol, Methanol, or Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Methodology:

-

Reactor Setup: Charge a hydrogenation vessel with 4-cyclohexyl-2-nitrophenol and the chosen solvent (e.g., ethanol).

-

Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate). Causality: The inert atmosphere is critical to prevent accidental ignition of the pyrophoric catalyst upon contact with air and the flammable solvent.

-

Inerting: Seal the vessel and purge several times with an inert gas (e.g., Nitrogen) to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is often exothermic; maintain the temperature within a specified range (e.g., 25-50 °C) with appropriate cooling.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Self-Validation: The filtrate should be colorless, indicating the complete reduction of the yellow/orange nitro compound. Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.

Chemical Reactivity and Handling

The reactivity of this compound is dictated by the interplay of its three key structural components: the phenolic hydroxyl group, the aromatic amino group, and the benzene ring.

-

Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species. This necessitates storage under an inert atmosphere, away from light and air, to maintain its purity and prevent degradation.

-

Electrophilic Aromatic Substitution: The electron-donating nature of both the -OH and -NH₂ groups strongly activates the aromatic ring towards electrophilic substitution. These groups are ortho, para-directing. Given their positions, electrophilic attack is predicted to occur at the positions ortho to the hydroxyl group and ortho/para to the amino group, leading primarily to substitution at positions 3 and 5.

-

Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for further functionalization.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo etherification and esterification reactions.

Safety and Handling

Based on data for analogous aminophenols, this compound should be handled with care.

-

GHS Hazards (Inferred): Harmful if swallowed or inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere. Keep away from strong oxidizing agents.[3]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

Table 3: Predicted Spectroscopic Features

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.0 ppm |

| -OH Proton | δ 8.0 - 9.5 ppm (broad singlet, D₂O exchangeable) | |

| -NH₂ Protons | δ 3.5 - 5.0 ppm (broad singlet, D₂O exchangeable) | |

| Cyclohexyl -CH- | δ ~2.4 ppm (multiplet) | |

| Cyclohexyl -CH₂- | δ 1.2 - 1.9 ppm (multiplets) | |

| ¹³C NMR | Aromatic C-O | δ ~145-150 ppm |

| Aromatic C-N | δ ~135-140 ppm | |

| Aromatic C-Cyc | δ ~130-135 ppm | |

| Aromatic C-H | δ ~110-120 ppm | |

| Cyclohexyl Carbons | δ ~25-45 ppm | |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| N-H Stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |

| C-H Stretch (sp²) | 3000-3100 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 191.13 |

| | [M+H]⁺ | m/z = 192.14 |

Potential Applications and Research Directions

Direct, documented applications for this compound are sparse in publicly available literature. However, based on the functionality of the molecule and the known uses of its structural analogs, several key areas of application can be proposed.

-

Polymer and Resin Chemistry: The bifunctional nature of the molecule (amine and phenol) makes it a prime candidate as a monomer or cross-linking agent.

-

Polyimides: A structurally related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is a monomer for high-performance polyimides used in aerospace and electronics.[2][5] The presence of the cyclohexyl group can enhance thermal stability and solubility of the resulting polymers.

-

Epoxy Resins: The amino group can act as a curing agent for epoxy resins, with the phenolic hydroxyl and cyclohexyl groups modifying the properties of the final thermoset material, potentially improving its thermal resistance and mechanical strength.

-

-

Dye and Pigment Intermediates: Aminophenols are classical precursors in the synthesis of a wide range of dyes, including azo dyes and sulfur dyes. The amino group can be diazotized and coupled to form chromophores.[7]

-

Antioxidants and Stabilizers: Phenolic compounds, particularly those with bulky alkyl groups, are widely used as antioxidants in plastics, rubber, and lubricants.[8] The cyclohexyl group at the para-position to the hydroxyl could impart steric hindrance that enhances antioxidant activity by stabilizing the phenoxy radical intermediate.

Further research into the polymerization of this compound and the evaluation of its performance as an antioxidant could validate these potential applications and open new avenues for its use in advanced materials.

Conclusion

This compound (CAS 3279-13-8) is a specialty chemical with a compelling combination of reactive functional groups and a bulky aliphatic substituent. While detailed experimental data remains limited, its logical synthesis from 4-cyclohexyl-2-nitrophenol provides a clear path to its production. Its structural analogy to known high-performance polymer monomers and antioxidant compounds suggests significant potential in materials science. This guide serves as a foundational resource to encourage and facilitate further investigation into the properties and applications of this versatile molecule.

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Aminophenol.

-

Guidechem. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 wiki. Retrieved from Guidechem website.[2]

-

Dakenchem. (n.d.). What is 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol CAS NO.: 30817-90-4? Retrieved from Dakenchem website.[5]

-

Chemsrc. (2025, August 25). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Retrieved from Chemsrc website.[3]

-

TCI Chemicals. (2010, August 10). SAFETY DATA SHEET for 2-Amino-4-chlorophenol. Retrieved from TCI Chemicals website.[3]

-

Guidechem. (n.d.). 4-Cyclohexylphenol 1131-60-8 wiki. Retrieved from Guidechem website.[4]

-

Fisher Scientific. (2010, October 18). SAFETY DATA SHEET for 2-Amino-4-methylphenol. Retrieved from Fisher Scientific website.[6]

-

PubChemLite. (n.d.). This compound (C12H17NO). Retrieved from PubChemLite website.[9]

-

Alfa Chemistry. (n.d.). CAS 3279-13-8 2-Amino-4-cyclohexyl-phenol. Retrieved from Alfa Chemistry website.[10]

-

Guidechem. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 United States. Retrieved from Guidechem website.[7]

-

Sigma-Aldrich. (n.d.). 2-Amino-4-cyclohexyl-phenol | 3279-13-8. Retrieved from Sigma-Aldrich website.[11]

-

Global Dyestuff. (n.d.). DYE INTERMEDIATES. Retrieved from Global Dyestuff website.[7]

-

J&W Pharmlab. (n.d.). 2-Amino-4-cyclohexyl-phenol - CAS:3279-13-8. Retrieved from J&W Pharmlab website.[12]

-

Britton, E. C., & Perkins, R. P. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent No. 1,917,823. Washington, DC: U.S. Patent and Trademark Office.[13]

-

Lookchem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from Lookchem website.[8]

-

PubChem. (n.d.). 4-Cyclohexylphenol. Retrieved from PubChem - National Center for Biotechnology Information.[14]

Sources

- 1. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. dakenchem.com [dakenchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. DYE INTERMEDIATES [intersurfchem.net]

- 8. nbinno.com [nbinno.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 2-AMINO-4-PHENYLPHENOL(1134-36-7) 1H NMR [m.chemicalbook.com]

physicochemical characteristics of 2-Amino-4-cyclohexylphenol

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4-cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Physical Properties

This compound, identified by the CAS Number 3279-13-8, is a bifunctional organic molecule containing both a phenolic hydroxyl group and an aromatic amino group.[1][2][3] Its structure combines a hydrophilic aminophenol core with a lipophilic cyclohexyl substituent, suggesting a degree of amphiphilicity that will influence its solubility and interaction with biological membranes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO | [1][3] |

| Molecular Weight | 191.27 g/mol | [1] |

| CAS Number | 3279-13-8 | [1][3] |

| Appearance | Off-white solid | |

| Melting Point | 169-170 °C | [4] |

| Boiling Point (Predicted) | 338.5 ± 42.0 °C | [4] |

| pKa (Predicted) | 9.99 ± 0.18 | [1] |

| LogP (Predicted) | 3.603 | [5] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

Spectroscopic and Spectrometric Characterization

While experimental spectra for this compound are not widely published, its structural features allow for the prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, amino, and hydroxyl protons. The aromatic region should display signals corresponding to the three protons on the substituted benzene ring, with their splitting patterns dictated by their positions relative to the amino and cyclohexyl groups. The cyclohexyl protons will likely appear as a complex multiplet in the aliphatic region of the spectrum. The amino (-NH₂) and hydroxyl (-OH) protons will present as broad singlets, and their chemical shifts may vary with solvent and concentration.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the twelve carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the electron-donating amino and hydroxyl groups and the alkyl cyclohexyl substituent. The cyclohexyl carbons will appear in the upfield aliphatic region.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[10][11][12][13][14] Key expected vibrations include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic): Signals above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals below 3000 cm⁻¹ for the cyclohexyl group.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenol): An absorption band around 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of a substituted aminophenol.[4][15][16][17] The electronic transitions of the phenolic chromophore will be influenced by the amino and cyclohexyl substituents. Typically, aminophenols show absorption bands in the UV region, and the exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak at m/z 191.[18][19][20][21] Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals, and fragmentation of the cyclohexyl ring. The exact fragmentation pattern would provide valuable information for structural confirmation.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. While no specific experimental solubility data for this compound is publicly available, its structure suggests it will be sparingly soluble in water and more soluble in organic solvents.

Predicted Solubility

Based on the "like dissolves like" principle, this compound is expected to have good solubility in polar organic solvents such as alcohols (methanol, ethanol), and moderate solubility in less polar solvents. Its aqueous solubility is likely to be low due to the presence of the nonpolar cyclohexyl group.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetone).

-

Ensure there is undissolved solid remaining in each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample against a standard calibration curve.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Caption: Workflow for experimental solubility determination.

Acidity and pKa

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding.

Predicted pKa

The predicted pKa of this compound is approximately 9.99, which is attributed to the phenolic hydroxyl group.[1] The amino group will have a lower pKa, characteristic of anilinium ions.

Experimental Protocol for pKa Determination

Potentiometric titration is a reliable method for determining pKa values.[22][23][24][25]

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

-

Titration Setup:

-

Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.

-

Synthesis and Purification

A plausible synthetic route to this compound is the reduction of the corresponding nitro compound, 4-cyclohexyl-2-nitrophenol.

Synthesis Protocol

This protocol is based on general methods for the reduction of nitroarenes.

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-cyclohexyl-2-nitrophenol in a suitable solvent such as ethanol or acetic acid.

-

-

Reduction:

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or a metal/acid combination (e.g., SnCl₂ in HCl or Fe in acetic acid).

-

If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere with vigorous stirring.

-

If using a metal/acid, the metal is added portion-wise to the acidic solution of the nitro compound, and the reaction may require heating.

-

-

Work-up:

-

After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the catalyst or unreacted metal.

-

If an acidic medium was used, neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Caption: Synthetic pathway to this compound.

Stability Profile and Degradation Pathways

Aminophenol derivatives are often susceptible to degradation through oxidation and photodegradation. Understanding the stability of this compound is crucial for its proper storage and handling, as well as for the development of stable formulations.

Likely Degradation Pathways

-

Oxidation: The aminophenol moiety is prone to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of colored quinone-imine type structures and further polymerization.

-

Photodegradation: Exposure to UV or visible light can also promote oxidative degradation pathways.[26]

Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][26][27][28][29][30][31] The following is a general protocol based on ICH guidelines.

Methodology:

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat a solution with 0.1 M NaOH at an elevated temperature.

-

Oxidative Degradation: Expose a solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to light with a specified UV and visible light output.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

-

-

Sample Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A diode array detector is useful for assessing peak purity.

-

-

Mass Balance:

-

Evaluate the mass balance to ensure that all degradation products are accounted for.

-

Caption: Workflow for a forced degradation study.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[27][32] Different polymorphs can have different physicochemical properties, including melting point, solubility, and stability. While there is no specific information on the polymorphism of this compound, it is a possibility for a molecule of this type.

General Protocol for Polymorphic Screening

A polymorphic screen involves recrystallizing the compound under a wide variety of conditions to induce the formation of different crystal forms.

Methodology:

-

Solvent Variation: Crystallize the compound from a diverse range of solvents with different polarities.

-

Crystallization Method: Use various crystallization techniques, such as slow evaporation, cooling crystallization, and anti-solvent addition.

-

Physical Stress: Employ methods like grinding or high pressure to potentially induce phase transitions.

-

Characterization: Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify different crystalline forms.

Biological Context and Potential Applications

While there is no direct biological data for this compound in the public domain, structurally related compounds have shown biological activity. For instance, certain 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been investigated as μ-opioid receptor (MOR) antagonists. This suggests that the aminocyclohexylphenol scaffold could be a valuable starting point for the design of new bioactive molecules. Its bifunctional nature also makes it a versatile intermediate for the synthesis of more complex chemical entities in drug discovery programs. A related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is used as a monomer in the production of polyimides for applications in electronics and aerospace.[33][34]

Conclusion

References

-

Chemsrc. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. [Link].

-

ResearchGate. UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... [Link].

-

ResearchGate. Pressure-induced polymorphism in phenol. [Link].

-

ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link].

-

ResearchGate. FTIR Spectra of Anisaldehyde, 2-Aminophenol, and the Ligand (Schiff Base). [Link].

-

Air Force Institute of Technology. Absolute pKa Determinations for Substituted Phenols. [Link].

-

SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link].

-

ResearchGate. UV–Vis spectral changes for the oxidation of o-aminophenol... [Link].

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link].

-

Nature. Photochemical permutation of meta-substituted phenols. [Link].

-

J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link].

-

ResearchGate. The pK a values for aminophenols isomers. [Link].

-

PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link].

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link].

-

ResearchGate. General protocol for forced degradation studies (stress testing) of... [Link].

-

SpectraBase. 2-Aminophenol-4-sulfonic acid - Optional[FTIR] - Spectrum. [Link].

-

SpectraBase. 2-Aminophenol - Optional[FTIR] - Spectrum. [Link].

-

ResearchGate. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. [Link].

-

MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link].

-

ResearchGate. (a) FTIR spectra of Cu(PAP)2 and p-Aminophenol hydrochloride. (b) Raman... [Link].

-

SpectraBase. 4-Aminophenol - Optional[UV-VIS] - Spectrum. [Link].

-

Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link].

-

University of Calgary. Ch24 : Phenols. [Link].

-

Unknown. Chemical shifts. [Link].

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link].

-

Unknown. Tables For Organic Structure Analysis. [Link].

-

Unknown. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link].

-

YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link].

-

SciSpace. Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. [Link].

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. web.pdx.edu [web.pdx.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. afit.edu [afit.edu]

- 23. enamine.net [enamine.net]

- 24. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. media.neliti.com [media.neliti.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. researchgate.net [researchgate.net]

- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 29. pharmatutor.org [pharmatutor.org]

- 30. sgs.com [sgs.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. dakenchem.com [dakenchem.com]

- 34. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4-cyclohexylphenol molecular structure and weight

An In-Depth Technical Guide to 2-Amino-4-cyclohexylphenol: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3279-13-8), a substituted aminophenol with potential applications as a versatile building block in medicinal chemistry and materials science. This document details the compound's molecular structure and physicochemical properties. In the absence of a formally published synthesis protocol, a robust and logical three-step synthetic pathway is proposed, grounded in established organic chemistry principles, including Friedel-Crafts alkylation, regioselective nitration, and catalytic hydrogenation. Furthermore, this guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, MS, IR) to aid in its identification and characterization. Finally, we explore potential research and development applications by drawing parallels with structurally related compounds investigated as pharmaceutical scaffolds and polymer monomers.

Introduction

This compound is a bifunctional organic molecule incorporating a phenol ring, an amino group, and a cyclohexyl substituent. This unique combination of an electron-rich aromatic system, a nucleophilic amine, a hydrogen-bonding hydroxyl group, and a bulky, lipophilic aliphatic ring makes it a molecule of significant interest for researchers, particularly in drug development and polymer chemistry. The strategic placement of the amino and hydroxyl groups ortho to each other allows for potential intramolecular hydrogen bonding and makes the molecule an excellent ligand for metal coordination. The cyclohexyl group at the para position enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. This guide serves as a foundational resource for scientists looking to synthesize, characterize, and explore the utility of this compound.

Molecular Structure and Physicochemical Properties

The core structure consists of a phenol ring substituted with an amino group at position 2 and a cyclohexyl group at position 4. The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (-O, -N) imparts specific solubility and intermolecular interaction characteristics.[1]

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 3279-13-8 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2][4] |

| Melting Point | 169-170 °C | [4] |

| Boiling Point (Predicted) | 338.5 ± 42.0 °C | [4] |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.99 ± 0.18 | [2][4] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| InChI Key | LGIWCQVLZIYRAR-UHFFFAOYSA-N | (Calculated) |

Proposed Synthesis Pathway

A targeted, multi-step synthesis is required to achieve the specific 2-amino, 4-cyclohexyl substitution pattern. The following pathway is proposed based on well-established, high-yield reactions in phenol chemistry. The strategy involves first introducing the thermally stable cyclohexyl group and then directing the subsequent functionalities into the desired positions.

Principle and Strategy

The synthetic strategy is built upon a three-step sequence:

-

Friedel-Crafts Alkylation: Installation of the cyclohexyl group onto the phenol backbone.

-

Regioselective Nitration: Introduction of a nitro group, a precursor to the amine, at the ortho position.

-

Catalytic Hydrogenation: Reduction of the nitro group to the target primary amine.

This sequence is logical because the hydroxyl group of phenol is a powerful ortho-, para-directing group. By first performing the alkylation to yield 4-cyclohexylphenol, the para position is blocked, ensuring that the subsequent electrophilic nitration will be directed primarily to the ortho position.

Step 1: Friedel-Crafts Alkylation of Phenol

The synthesis commences with the alkylation of phenol using cyclohexene or cyclohexanol as the alkylating agent.[5]

-

Reaction: Phenol + Cyclohexene → 4-Cyclohexylphenol (+ 2-Cyclohexylphenol)

-

Catalyst Rationale: A solid acid catalyst, such as a zeolite (e.g., H-Beta) or a Lewis acid like AlCl₃, is employed.[1] Zeolites are often preferred in industrial applications due to their reusability, reduced waste, and shape-selectivity, which can favor the formation of the less sterically hindered para isomer. The catalyst's function is to protonate the cyclohexene (or dehydrate cyclohexanol) to generate a cyclohexyl carbocation, the active electrophile for the aromatic substitution.

-

Protocol Outline:

-

Charge a suitable reactor with phenol and the chosen acid catalyst (e.g., hierarchical Beta zeolite).

-

Heat the mixture to the reaction temperature (e.g., 150 °C).

-

Slowly add cyclohexene to the stirred mixture over several hours to control the exothermic reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture, filter off the catalyst, and remove excess phenol via distillation.

-

The resulting mixture of ortho- and para-cyclohexylphenol can be separated by fractional distillation under reduced pressure or by recrystallization, exploiting the different physical properties of the isomers. The para isomer is typically the major product and can be isolated in high purity.

-

Step 2: Nitration of 4-Cyclohexylphenol

The isolated 4-cyclohexylphenol is then nitrated to introduce the nitro group.

-

Reaction: 4-Cyclohexylphenol + HNO₃ → 2-Nitro-4-cyclohexylphenol

-

Reagent Rationale: A mixture of nitric acid and a milder acid like acetic acid or dilute sulfuric acid is used. Concentrated sulfuric acid is avoided to minimize oxidative side reactions and over-nitration, as the phenol ring is highly activated by the hydroxyl group.

-

Causality of Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the bulky cyclohexyl group, electrophilic attack by the nitronium ion (NO₂⁺) is sterically and electronically directed to the ortho position.

-

Protocol Outline:

-

Dissolve 4-cyclohexylphenol in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of nitric acid in acetic acid dropwise, maintaining the low temperature to control the reaction rate and prevent side reactions.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC.

-

Quench the reaction by pouring it into a large volume of ice water, which will precipitate the solid product.

-

Collect the crude 2-nitro-4-cyclohexylphenol by filtration, wash with cold water until the filtrate is neutral, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Step 3: Catalytic Hydrogenation of 2-Nitro-4-cyclohexylphenol

The final step is the reduction of the nitro group to an amine.

-

Reaction: 2-Nitro-4-cyclohexylphenol + H₂ → this compound

-

Method Rationale: Catalytic hydrogenation is the preferred method for this transformation as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants that can complicate purification.[6] Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[7]

-

Protocol Outline:

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve the 2-nitro-4-cyclohexylphenol in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 5-10% Pd/C.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Stir or shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately (e.g., filtered wet and not allowed to dry in air).

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization to obtain a high-purity solid.

-

Workflow Diagram

Caption: Proposed three-step synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods. The following are the expected key features.

-

4.1 ¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.0 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets, reflecting their coupling relationships.

-

-NH₂ Protons (2H): A broad singlet, typically in the range of 3.5-5.0 ppm, which is exchangeable with D₂O.

-

-OH Proton (1H): A broad singlet, potentially over a wide chemical shift range (e.g., 4.5-8.0 ppm), also exchangeable with D₂O. Its position is highly dependent on solvent and concentration.

-

Cyclohexyl Protons (11H): A series of complex multiplets in the aliphatic region (~1.2-2.5 ppm). The benzylic proton (CH attached to the phenyl ring) will be the most downfield signal in this group (~2.4 ppm).

-

-

4.2 ¹³C NMR Spectroscopy:

-

Aromatic Carbons (6C): Expect six distinct signals. Two will be significantly downfield (quaternary carbons attached to -OH and -NH₂). The carbon attached to the cyclohexyl group will also be a quaternary signal. The remaining three will be CH carbons.

-

Cyclohexyl Carbons (6C): Expect up to six signals in the aliphatic region (~25-45 ppm), depending on the symmetry and conformational dynamics of the ring.

-

-

4.3 Mass Spectrometry:

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 191. The high-resolution mass spectrum should confirm the elemental composition of C₁₂H₁₇NO.

-

-

4.4 Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹.

-

N-H Stretches: Two sharp peaks (symmetric and asymmetric stretching of the primary amine) around 3350-3500 cm⁻¹.

-

C-H (sp³) Stretches: Signals just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) from the cyclohexyl group.

-

C-H (sp²) Stretch: Signals just above 3000 cm⁻¹ from the aromatic ring.

-

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: A signal around 1250-1350 cm⁻¹.

-

C-O Stretch: A strong signal around 1200-1250 cm⁻¹.

-

Potential Applications in Research and Development

While specific applications for this compound are not widely documented, its structure suggests significant potential in two primary areas.

Analog for Drug Discovery Scaffolds

Substituted phenols and anilines are privileged structures in medicinal chemistry. The cyclohexylphenol moiety is a key component in various biologically active molecules. For instance, analogs such as 3-[3-(phenalkylamino)cyclohexyl]phenols have been synthesized and investigated as potent antagonists for the μ-opioid receptor (MOR), indicating the value of the cyclohexylphenol scaffold in designing ligands for G protein-coupled receptors.[8] The title compound, with its specific ortho-amino phenol arrangement, could serve as a novel starting point for libraries targeting enzymes or receptors where the lipophilic cyclohexyl group can probe deep hydrophobic pockets while the aminophenol headgroup provides key hydrogen bonding interactions.

Monomer for Advanced Polymers

Diamino-functionalized aromatic compounds are critical monomers for the synthesis of high-performance polymers like polyimides and polybenzoxazoles. A structurally related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is noted as an important monomer for polyimides used in aerospace and electronics packaging due to the thermal stability and desirable dielectric properties imparted by the cyclohexyl group.[9] By analogy, this compound could be derivatized (e.g., by introducing another amine or carboxylic acid functionality) to create novel monomers. The cyclohexyl group can enhance the solubility of the resulting polymers in organic solvents, improving processability while maintaining a high glass transition temperature.

Safety and Handling

No specific toxicology data for this compound is available. However, based on its structure, it should be handled with care, assuming it possesses hazards typical of its constituent functional groups.

-

Phenols: Phenols are toxic, corrosive, and can cause severe chemical burns upon skin contact.[10] Absorption through the skin can lead to systemic poisoning.

-

Aromatic Amines: Aromatic amines can be toxic and are often suspected carcinogens.

-

Recommended Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts).

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Consult the Safety Data Sheet (SDS) from the supplier before use.

-

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Retrieved from [Link]

- Groggins, P. H. (Ed.). (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill.

- Olah, G. A. (Ed.). (1963).

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

MDPI. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Energies, 13(4), 846. Retrieved from [Link]

-

SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Retrieved from [Link]

-

Escolá, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2022). Fast catalytic transfer hydrogenation of phenol to cyclohexanol over urea modified Ni@CN nanoparticles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclohexylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent. Retrieved from [Link]

- Google Patents. (n.d.). US1917823A - Method for manufacture of cyclohexylphenols.

-

Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

UniCA IRIS. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]

- 4. 3279-13-8 CAS MSDS (2-AMINO-4-CYCLOHEXYL-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 6. saspublishers.com [saspublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dakenchem.com [dakenchem.com]

- 10. Phenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-Amino-4-cyclohexylphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Amino-4-cyclohexylphenol, a key intermediate in various fields including pharmaceuticals and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining and understanding its solubility characteristics.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences bioavailability, formulation, and process development.[2][3] Understanding how this compound behaves in different organic solvents is fundamental to its application. This guide will delve into the molecular characteristics of this compound, the theoretical principles governing its solubility, and a robust experimental protocol for its quantitative determination.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is an organic compound featuring a phenol ring substituted with an amino group and a cyclohexyl group.[4][5] The presence of both polar (amino and hydroxyl) and non-polar (cyclohexyl) moieties gives this molecule a distinct solubility profile. The hydrogen bond donor and acceptor capabilities of the amino and hydroxyl groups suggest potential solubility in polar solvents, while the large, non-polar cyclohexyl group indicates a predisposition for solubility in non-polar organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3279-13-8 | [4][5][6] |

| Molecular Formula | C₁₂H₁₇NO | [4][5] |

| Molecular Weight | 191.27 g/mol | [4] |

| Appearance | Typically a solid | Inferred |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[7][8] This principle is rooted in the thermodynamics of mixing and the intermolecular forces between the solute and solvent molecules.

The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols and water, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hexane and toluene, lack significant dipole moments and dissolve non-polar solutes primarily through London dispersion forces.

This compound possesses both polar functional groups (-OH, -NH₂) and a significant non-polar component (the cyclohexyl ring). This amphiphilic nature suggests it will exhibit a range of solubilities across different organic solvents. It is anticipated to be more soluble in moderately polar to non-polar solvents that can interact favorably with the cyclohexyl group, and less soluble in highly polar solvents like water.

Hydrogen Bonding

The amino (-NH₂) and hydroxyl (-OH) groups on the this compound molecule can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this molecule.

Temperature Effects

The solubility of most solid organic compounds in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data for this compound, an experimental approach is necessary. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.[7]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is often appropriate for this type of compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Predicted Solubility Profile (Qualitative)

Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | High | The large, non-polar cyclohexyl group will have strong favorable interactions with non-polar solvents. |

| Moderately Polar Aprotic | Ethyl Acetate, Dichloromethane | High to Moderate | These solvents can interact with both the polar and non-polar regions of the molecule. |

| Moderately Polar Protic | Ethanol, Methanol | Moderate | These solvents can form hydrogen bonds with the amino and hydroxyl groups, but the large non-polar group may limit solubility compared to smaller polar molecules. |

| Highly Polar Aprotic | Acetonitrile, DMSO | Moderate to Low | The polarity of these solvents may not be optimal for solvating the large non-polar cyclohexyl group. |

| Highly Polar Protic | Water | Low to Insoluble | The large hydrophobic cyclohexyl group is expected to make the molecule poorly soluble in water, despite the presence of polar functional groups. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the supplier's SDS for specific safety information before handling any chemical.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data is not widely published, this guide provides the theoretical foundation and a detailed experimental protocol to enable researchers to determine these values accurately. The amphiphilic nature of the molecule suggests a varied solubility profile, with higher solubility expected in non-polar and moderately polar organic solvents. By following the methodologies outlined in this guide, scientists can generate the reliable solubility data needed to advance their projects.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- 2-AMINO-4-CYCLOHEXYL-PHENOL CAS 3279-13-8 wiki. Guidechem.

- 2-Amino-4-cyclohexyl-phenol | 3279-13-8. Sigma-Aldrich.

- 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Chemsrc.

- What is 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol CAS NO.: 30817-90-4?. Dakenchem.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.

- SAFETY D

- SAFETY D

- Material Safety D

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]

- 6. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2-Amino-4-cyclohexylphenol: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-4-cyclohexylphenol (CAS No: 3279-13-8), a substituted phenol derivative with applications in chemical synthesis. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in drug development and materials science. This document will explore the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₂H₁₇NO and a monoisotopic mass of 191.131 Da.[1][2] The structure, featuring a phenol ring substituted with an amino group and a cyclohexyl group, gives rise to a distinct set of spectral characteristics. This guide will deconstruct these features to provide a comprehensive understanding of the molecule's spectroscopic profile.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, cyclohexyl, amino, and hydroxyl protons. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.0 | m | 3H |

| Phenolic-OH | 4.0 - 7.0 | br s | 1H |

| Amino-NH₂ | 3.0 - 5.0 | br s | 2H |

| Cyclohexyl-CH (methine) | 2.3 - 2.7 | m | 1H |

| Cyclohexyl-CH₂ (methylene) | 1.1 - 1.9 | m | 10H |

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Interpretation:

-

Aromatic Protons: The protons on the phenyl ring are expected to appear in the range of 6.5-7.0 ppm. The substitution pattern will lead to a complex multiplet ('m').

-

Phenolic and Amino Protons: The hydroxyl and amino protons will appear as broad singlets ('br s') and their chemical shifts are highly dependent on concentration and solvent.

-

Cyclohexyl Protons: The cyclohexyl group will exhibit a complex set of overlapping multiplets in the aliphatic region of the spectrum. The methine proton attached to the phenyl ring will be the most downfield of this group.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. Based on the structure, 12 distinct signals are expected.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Estimated Chemical Shift (ppm) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-C (substituted) | 125 - 135 |

| Aromatic C-H | 115 - 125 |

| Cyclohexyl C-H (methine) | 40 - 50 |

| Cyclohexyl C-H₂ (methylene) | 25 - 35 |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups.[3]

Interpretation:

-

Aromatic Carbons: The carbons attached to the oxygen and nitrogen atoms will be the most downfield in the aromatic region. The remaining aromatic carbons will appear at slightly higher fields.

-

Cyclohexyl Carbons: The methine carbon of the cyclohexyl group will be downfield compared to the methylene carbons due to its attachment to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the vibrational modes of its O-H, N-H, C-H, and C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amino N-H | Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O | Stretch | 1000 - 1250 | Strong |

Interpretation:

-

The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the phenolic group.[4]

-

The presence of a primary amine is confirmed by the doublet (two peaks) in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5]

-

Strong absorptions in the 2850-2960 cm⁻¹ region are indicative of the C-H stretching of the cyclohexyl group.

-

The aromatic C=C stretching vibrations will appear as a series of bands in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron impact (EI) ionization would likely lead to the fragmentation of the molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 191

-

[M+H]⁺: m/z = 192.13829[2]

-

[M+Na]⁺: m/z = 214.12023[2]

-

[M-H]⁻: m/z = 190.12373[2]

Fragmentation Analysis:

The fragmentation of this compound in an EI mass spectrometer is expected to proceed through several common pathways for amines and phenols.

Caption: Plausible fragmentation pathways for this compound.

-

Loss of Cyclohexyl Radical: A common fragmentation pathway would be the cleavage of the bond between the phenyl ring and the cyclohexyl group, resulting in a radical cation with an m/z of 108.

-

Alpha-Cleavage: Cleavage of the C-N bond, a typical fragmentation for amines, could lead to the loss of an amino radical, although this is generally less favored for aromatic amines.[6][7]

-

Loss of Water: The presence of the hydroxyl group may lead to the loss of a water molecule, resulting in a fragment with an m/z of 173.

Experimental Protocols

While specific experimental data for this compound is not provided, the following are general protocols for acquiring the discussed spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron impact (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.

Conclusion

The spectral data of this compound, though largely predicted in this guide, provides a robust framework for its characterization. The combination of NMR, IR, and Mass Spectrometry allows for the comprehensive elucidation of its molecular structure. The characteristic signals in each spectrum, arising from the interplay of the amino, hydroxyl, and cyclohexyl substituents on the phenol core, create a unique spectroscopic fingerprint essential for researchers and scientists in the field of drug development and chemical synthesis.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. This compound (C12H17NO). [Link]

-

Chemsrc. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemsrc. 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol | CAS#:30817-90-4. [Link]

-

CH2SWK. Mass Spectroscopy. [Link]

-

PubChem. 4-Cyclohexylphenol. [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Open Exploration Publishing. Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. [Link]

-

ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation. [Link]

-

ESSLAB. 2-/4-Cyclohexylphenol. [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

PECSA Analytical. Spectroscopy. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.6 Infrared (IR) Spectroscopy. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Table of Characteristic Proton NMR Shifts. [Link]

-

SpectraBase. (2-Amino-2-methyl-propyl)-cyclohexyl-amine - Optional[1H NMR]. [Link]

-

NIST WebBook. Cyclohexanol, 4-phenyl-. [Link]

-

Wikipedia. Synthetic cannabinoids. [Link]

-

YouTube. Mass spectrometry for proteomics - part 2. [Link]

-

NIST WebBook. Phenyl cyclohexyl ketone. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

commercial availability of 2-Amino-4-cyclohexylphenol for research

An In-depth Technical Guide to 2-Amino-4-cyclohexylphenol for Research Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a specialized chemical intermediate for advanced research and development. Designed for chemists, material scientists, and drug discovery professionals, this document consolidates critical data on the compound's properties, commercial availability, handling, and application workflows, grounded in established scientific principles.

Compound Overview and Physicochemical Properties

This compound (CAS No: 3279-13-8) is an organic compound characterized by a phenol ring substituted with both an amino group and a cyclohexyl group.[1][2] This unique trifunctional structure—combining the nucleophilicity of an amine, the reactivity of a phenol, and the steric bulk and lipophilicity of a cyclohexyl ring—makes it a versatile building block in organic synthesis.[3][4] The interplay of these functional groups allows for selective chemical modifications at multiple sites, enabling the construction of complex molecular architectures.

The cyclohexyl moiety, in particular, is often incorporated into molecular designs to enhance solubility in non-polar solvents, improve thermal stability, or create specific steric interactions within a target binding pocket, a common strategy in medicinal chemistry.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3279-13-8 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [3][5] |

| Molecular Weight | 191.27 g/mol | [3][5] |

| Predicted pKa | 9.99 ± 0.18 | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Research Applications and Synthetic Utility

While specific, high-profile applications of this compound itself are not extensively documented in mainstream literature, its structural class—cyclohexylphenols and aminophenols—are well-established as crucial intermediates in several high-value industries.

-

Pharmaceutical & Agrochemical Synthesis: Cyclohexylphenols serve as precursors for various biologically active compounds.[6][7] The 2-aminophenol motif is a cornerstone for synthesizing benzoxazoles and other heterocyclic scaffolds prevalent in medicinal chemistry.[8]

-